A Technical Guide to the Therapeutic Potential of Bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane and Its Constituent Bioactive Moieties
A Technical Guide to the Therapeutic Potential of Bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane and Its Constituent Bioactive Moieties
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive analysis of the therapeutic potential of Bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane. The document begins by elucidating the established, direct biological activity of this molecule as a potent Platelet-Activating Factor (PAF) receptor antagonist. Recognizing the limited scope of research focused exclusively on this compound, the guide then undertakes a detailed exploration of the broader therapeutic possibilities suggested by its core chemical structures. The 3,4,5-trimethoxyphenyl (TMP) moiety, a well-established pharmacophore, is a central component of numerous clinically significant agents, particularly in oncology. We will dissect the mechanistic basis for the anticancer, anti-inflammatory, and neuroprotective activities frequently associated with the TMP group. This guide synthesizes data from disparate studies, presents validated experimental protocols to facilitate further research, and proposes future directions for the development of Bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane and its analogues as novel therapeutic agents.
Section 1: Introduction to Bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane
Chemical Structure and Stereoisomerism
Bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane (Molecular Formula: C₂₁H₂₆O₈, Molecular Weight: 406.4 g/mol ) is a synthetic compound characterized by a central 1,3-dioxolane ring symmetrically substituted with two 3,4,5-trimethoxyphenyl groups.[1][2] The spatial arrangement of the two phenyl groups relative to the dioxolane ring gives rise to stereoisomers, primarily the cis and trans diastereomers. This stereochemistry is critical, as it dictates the molecule's biological activity. The trans-isomer is the biologically active form, functioning as a Platelet-Activating Factor (PAF) receptor antagonist, while the cis-isomer is reported to be inactive.[1][3]
-
(±)-trans-2,5-Bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane (trans-BTP Dioxolane) : CAS 116673-45-1[1]
-
(±)-cis-2,5-Bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane : CAS 116673-47-3[3]
Synthesis Overview
The synthesis of 1,3-dioxolanes is a fundamental transformation in organic chemistry, typically achieved through the acid-catalyzed condensation of a carbonyl compound with a 1,2-diol.[4] In the context of the title compound, this would involve the reaction of 3,4,5-trimethoxybenzaldehyde with a suitable diol. A standard laboratory procedure involves refluxing the reactants in a solvent like toluene with a catalytic amount of an acid, such as p-toluenesulfonic acid, while removing the water byproduct using a Dean-Stark apparatus to drive the reaction to completion.[4][5] The specific choice of diol and reaction conditions would determine the stereochemical outcome (cis vs. trans).
Section 2: Established Biological Activity: PAF Receptor Antagonism
The most definitively characterized therapeutic application of trans-Bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane is its activity as a Platelet-Activating Factor (PAF) receptor antagonist.[1]
The Role of Platelet-Activating Factor (PAF) in Pathophysiology
PAF is a potent phospholipid mediator that plays a crucial role in a wide array of physiological and pathological processes. Its effects are mediated through the G-protein coupled PAF receptor. Overactivation of PAF signaling is implicated in conditions such as asthma, allergic reactions, inflammation, sepsis, and thrombosis. Therefore, antagonists of the PAF receptor represent a valuable therapeutic strategy for mitigating these conditions.
Mechanism of Action
trans-BTP Dioxolane functions as a competitive antagonist at the PAF receptor.[1] It binds to the receptor, preventing the endogenous ligand PAF from binding and initiating downstream signaling cascades. This blockade inhibits PAF-induced platelet aggregation and other inflammatory responses. The trans-isomer demonstrates a high affinity for the receptor, as evidenced by its low micromolar inhibition constant (Ki).[1]
Caption: PAF Receptor Antagonism by trans-BTP Dioxolane.
Quantitative Data: Receptor Binding Affinity
The efficacy of a competitive antagonist is quantified by its inhibition constant (Ki). A lower Ki value indicates a higher binding affinity for the receptor.
| Compound | Target | Assay | Ki Value |
| (±)trans-2,5-bis-(3,4,5-Trimethoxyphenyl)-1,3-dioxolane[1] | PAF Receptor | Rabbit Washed Platelet Assay | 0.3 µM |
Section 3: Broader Therapeutic Potential via the 3,4,5-Trimethoxyphenyl (TMP) Moiety
While direct research on the title compound is focused on PAF antagonism, its constituent 3,4,5-trimethoxyphenyl (TMP) groups are a hallmark of a vast class of molecules with potent biological activities. This structural feature, often referred to as a "privileged scaffold," is key to the function of powerful anticancer agents like combretastatin A-4.[6] This section explores the potential therapeutic applications of Bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane based on the well-documented activities of the TMP pharmacophore.
Anticancer Activity: Tubulin Polymerization Inhibition
A primary mechanism of action for many TMP-containing compounds is the disruption of microtubule dynamics, a critical process for cell division.[6][7]
The TMP ring is recognized for its ability to bind to the colchicine-binding site on β-tubulin.[6][8] This binding event prevents the polymerization of α/β-tubulin heterodimers into functional microtubules.[7][9] The mitotic spindle cannot form correctly, leading to an arrest of the cell cycle in the G2/M phase. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death in rapidly dividing cancer cells.[9][10]
Caption: Anticancer MOA of TMP-containing compounds.
The cytotoxic potency of various TMP-containing compounds has been evaluated against multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness.
| Compound Class | Cell Line | IC50 Value (µM) |
| Trimethoxyphenyl-based oxazolone analogue (Cmpd 9)[10][11] | Hepatocellular Carcinoma (HepG2) | 1.38 - 3.21 |
| 3-O-substituted-3',4',5'-trimethoxyflavonols[12] | Prostate Cancer (PC-3) | Varies |
| 3,4,5-trimethoxylated chalcone (Cmpd 10)[6] | Colorectal & Prostatic | < 0.05 |
| (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone[8] | Various Tumor Cell Lines | Nanomolar range |
This protocol provides a framework for assessing the ability of a test compound to inhibit tubulin assembly.
Objective: To quantify the effect of Bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane on the polymerization of purified tubulin in vitro.
Principle: Tubulin polymerization can be monitored by the increase in light scattering or fluorescence of a reporter dye. This assay compares the rate and extent of polymerization in the presence and absence of the test compound.
Materials:
-
Lyophilized bovine brain tubulin (>99% pure)
-
General Tubulin Buffer (G-PEM): 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA
-
Guanosine triphosphate (GTP), 100 mM stock
-
Glycerol
-
Test Compound (Bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane) dissolved in DMSO
-
Positive Control: Combretastatin A-4 or Paclitaxel
-
Negative Control: DMSO
-
96-well, clear bottom, non-binding surface microplates
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Methodology:
-
Reagent Preparation:
-
Reconstitute tubulin in ice-cold G-PEM buffer to a final concentration of 3 mg/mL. Keep on ice at all times.
-
Prepare serial dilutions of the test compound and controls in G-PEM buffer. The final DMSO concentration should not exceed 1%.
-
-
Assay Setup:
-
In a pre-chilled 96-well plate on ice, add 10 µL of the test compound dilutions, controls, or vehicle (DMSO) to respective wells.
-
Add 100 µL of the cold tubulin solution to each well.
-
Initiate the polymerization by adding 10 µL of a pre-warmed GTP solution (final concentration 1 mM) to each well.
-
-
Data Acquisition:
-
Immediately place the plate into the microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance (A₃₄₀) versus time for each concentration.
-
The inhibition of polymerization can be calculated by comparing the Vmax (maximum rate of polymerization) or the final absorbance plateau of the test compound wells to the vehicle control.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Rationale for Experimental Choices:
-
Bovine Brain Tubulin: It is a well-characterized and commercially available source for polymerization assays.
-
GTP: GTP hydrolysis is essential for microtubule polymerization, making it the initiating agent.
-
37°C Incubation: This is the physiological temperature that promotes tubulin assembly.
-
Absorbance at 340 nm: The formation of microtubules causes light to scatter, which can be measured as an increase in absorbance.
Anti-Inflammatory Potential
Inflammation is a key driver of many chronic diseases.[13] Compounds containing the TMP moiety have demonstrated significant anti-inflammatory effects through various mechanisms.[14][15]
The anti-inflammatory action of TMP analogues often involves the modulation of key signaling pathways. One prominent mechanism is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB). In resting cells, NF-κB is held inactive in the cytoplasm. Inflammatory stimuli (like Lipopolysaccharide, LPS) trigger a cascade that leads to NF-κB's translocation to the nucleus, where it drives the expression of pro-inflammatory genes like iNOS and COX-2. TMP compounds can prevent this translocation, thereby suppressing the inflammatory response. Another mechanism involves the activation of the Nrf2 pathway, leading to the upregulation of antioxidant and anti-inflammatory enzymes like Heme Oxygenase-1 (HO-1).[14]
Neuroprotective Potential
Neurodegenerative diseases like Alzheimer's are characterized by neuronal loss and cognitive decline.[16] The TMP scaffold is present in molecules that exhibit promising neuroprotective properties.
The neuroprotective effects of TMP-containing flavonoids and other compounds are often multifaceted. They have been shown to protect neuronal cells from toxicity induced by amyloid-beta (Aβ) peptides.[16] This protection is linked to their ability to reduce intracellular reactive oxygen species (ROS), indicating potent antioxidant activity. Furthermore, these compounds can interfere with stress-activated cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascades (including JNK and ERK), which are often dysregulated in neurodegenerative conditions.[16][17]
Section 4: Future Directions and Drug Development
The dual-action potential of Bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane presents a compelling case for further investigation. Its established role as a PAF antagonist and the powerful anticancer legacy of its TMP moieties suggest several avenues for research:
-
Direct Biological Screening: The most critical next step is to perform direct in vitro and in vivo testing of Bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane in cancer, inflammation, and neurodegeneration models to validate the hypotheses presented in this guide.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test novel analogues. Modifications to the dioxolane ring or the substitution pattern on the phenyl rings could optimize potency and selectivity for a desired target (e.g., tubulin vs. PAF receptor).
-
Dimeric Compound Design: The structure, with two TMP groups held apart by a linker, is reminiscent of other dimeric tubulin inhibitors. Exploring different linker lengths and compositions based on the 1,3-dioxolane scaffold could lead to compounds with enhanced affinity for the colchicine binding site.
-
Target Deconvolution: If the title compound shows potent anticancer activity, it will be crucial to confirm whether the mechanism is indeed tubulin-based or if it acts through a novel pathway.
Section 5: Conclusion
Bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane is a molecule with a defined and potent activity as a PAF receptor antagonist. While this provides a clear therapeutic rationale in inflammatory and allergic diseases, the true depth of its potential may lie in the powerful bioactivity of its twin 3,4,5-trimethoxyphenyl groups. This structural feature is strongly associated with potent tubulin polymerization inhibition, conferring significant anticancer properties to a vast family of related compounds. The evidence also points towards potential anti-inflammatory and neuroprotective roles. This guide has outlined the mechanistic basis for these potential applications and provided a strategic framework for their experimental validation. Further empirical investigation is strongly warranted to unlock the full therapeutic utility of this promising chemical scaffold.
References
-
Hu, L., Chen, J., He, L., Li, Y., & Wang, J. (2012). 3-O-Substituted-3',4',5'-trimethoxyflavonols: Synthesis and cell-based evaluation as anti-prostate cancer agents. Bioorganic & Medicinal Chemistry Letters, 22(1), 176-180. [Link]
-
Al-Ostath, A., Al-Ghorbani, M., & El-Gazzar, A. R. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4621. [Link]
-
Al-Ostath, A., Al-Ghorbani, M., & El-Gazzar, A. R. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. National Center for Biotechnology Information. [Link]
-
Al-Ostath, A., Al-Ghorbani, M., & El-Gazzar, A. R. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Semantic Scholar. [Link]
-
Wang, Y., et al. (2024). 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene prevent oxygen-glucose deprivation-induced injury in brain endothelial cell. Journal of Cellular and Molecular Medicine. [Link]
-
LookChem. (n.d.). bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane cas no.116673-45-1. LookChem.com. [Link]
-
Amini, M., et al. (2018). Anti-Cancerous Effect of 4,4'-Dihydroxychalcone ((2E,2'E)-3,3'-(1,4- Phenylene) Bis (1-(4-hydroxyphenyl) Prop-2-en- 1-one)) on T47D Breast Cancer Cell Line. ResearchGate. [Link]
-
Le, T. B., et al. (2024). Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells. National Center for Biotechnology Information. [Link]
-
Ülker, S., et al. (2012). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. National Center for Biotechnology Information. [Link]
- Timoshenkov, A. A., et al. (1995). Method of 1,3-dioxolane synthesis.
-
Madadi, N. R., et al. (2014). Crystal Structure of 4,5-bis-(3,4,5-trimethoxyphenyl)-2H-1,2,3-triazole methanol monosolvate. UKnowledge. [Link]
-
Omer, N., et al. (2019). Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling. National Center for Biotechnology Information. [Link]
-
Li, Y., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. National Center for Biotechnology Information. [Link]
-
Brancolini, G., et al. (2012). Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. National Center for Biotechnology Information. [Link]
-
Magalhães, H. I. F., et al. (2011). In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone. Cancer Chemotherapy and Pharmacology, 68(1), 45-52. [Link]
-
Kumar, A., et al. (2026). Exploring the Therapeutic Potential of N-(3,4-dimethoxy phenyl)-6,7-dimethoxyquinazoline-4-amine (TKM01) in Aluminium-Induced Alzheimer's Disease-Like Model of Zebrafish. Neurochemical Research. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Organic-chemistry.org. [Link]
-
Al-Warhi, T., et al. (2021). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. National Center for Biotechnology Information. [Link]
-
Harel, S., et al. (2015). 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone protects against beta amyloid-induced neurotoxicity through antioxidative activity and interference with cell signaling. BMC Complementary and Alternative Medicine, 15, 297. [Link]
-
Goebel, U., et al. (2016). The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone (E-α-p-OMe-C6H4-TMC) are mediated via Nrf2-dependent heme oxygenase-1 induction. International Immunopharmacology, 35, 195-203. [Link]
-
Al-Massri, K. F., et al. (2025). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. ResearchGate. [Link]
-
Kim, J., et al. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Molecules, 26(16), 4988. [Link]
-
El-Gazzar, A. R., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Helda - University of Helsinki. [Link]
-
Liu, H., et al. (2022). Homo/Hetero-Dimers of Aromatic Bisabolane Sesquiterpenoids with Neuroprotective Activity from the Fungus Aspergillus versicolor A18 from South China Sea. Molecules, 27(10), 3121. [Link]
-
Hussain, T., et al. (2020). Phytochemicals in the treatment of inflammation-associated diseases: the journey from preclinical trials to clinical practice. National Center for Biotechnology Information. [Link]
-
de Oliveira, A. M., et al. (2022). Heterocyclic chalcone (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl) prop-2-en-1-one derived from a natural product with antinociceptive, anti-inflammatory, and hypoglycemic effect in adult zebrafish. ResearchGate. [Link]
-
Popova, Y., et al. (2022). 4,4′-([7][12][17]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline). MDPI. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. scbt.com [scbt.com]
- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 5. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. 3-O-Substituted-3',4',5'-trimethoxyflavonols: Synthesis and cell-based evaluation as anti-prostate cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phytochemicals in the treatment of inflammation-associated diseases: the journey from preclinical trials to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone protects against beta amyloid-induced neurotoxicity through antioxidative activity and interference with cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 3,3′,4,5′‐Tetramethoxy‐trans‐stilbene and 3,4′,5‐trimethoxy‐trans‐stilbene prevent oxygen–glucose deprivation‐induced injury in brain endothelial cell - PMC [pmc.ncbi.nlm.nih.gov]
